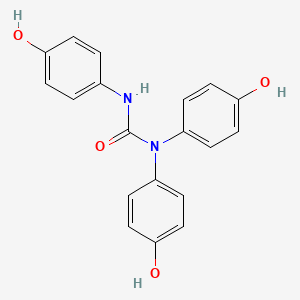
1,1,3-Tris(4-hydroxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tris(4-hydroxyphenyl)urea is an organic compound characterized by the presence of three hydroxyphenyl groups attached to a central urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Tris(4-hydroxyphenyl)urea typically involves the reaction of 4-hydroxybenzaldehyde with urea under specific conditions. One common method includes the use of a catalyst such as zinc chloride to facilitate the reaction. The reaction is carried out in a solvent like dichloroethane, and the mixture is stirred at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is typically purified through recrystallization or other separation techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Tris(4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds
Wissenschaftliche Forschungsanwendungen
1,1,3-Tris(4-hydroxyphenyl)urea has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers with enhanced mechanical properties.
Materials Science: Employed in the development of advanced materials with self-healing and shape-memory properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Industry: Utilized in the production of high-performance coatings and adhesives
Wirkmechanismus
The mechanism of action of 1,1,3-Tris(4-hydroxyphenyl)urea involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with other molecules, facilitating self-assembly and the formation of complex structures. The urea moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Tris(4-hydroxyphenyl)ethane
- 1,3,5-Tris(4-hydroxyphenyl)benzene
- Bisphenol-A
Uniqueness
1,1,3-Tris(4-hydroxyphenyl)urea is unique due to the presence of three hydroxyphenyl groups attached to a central urea moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced hydrogen bonding capabilities and potential for self-assembly, making it valuable in the development of advanced materials .
Eigenschaften
Molekularformel |
C19H16N2O4 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
1,1,3-tris(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C19H16N2O4/c22-16-7-1-13(2-8-16)20-19(25)21(14-3-9-17(23)10-4-14)15-5-11-18(24)12-6-15/h1-12,22-24H,(H,20,25) |
InChI-Schlüssel |
YWLIUFWZGFXVOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



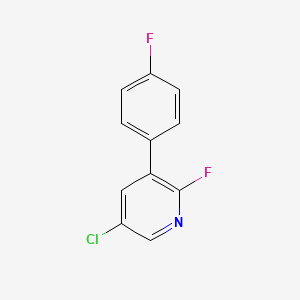
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)
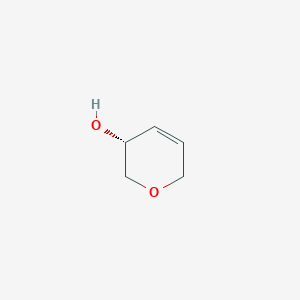
![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)
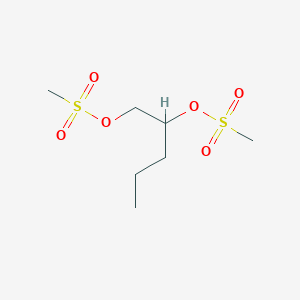
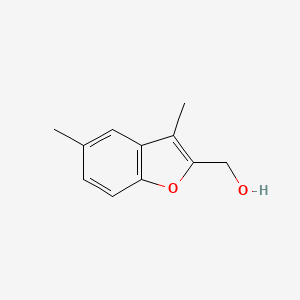

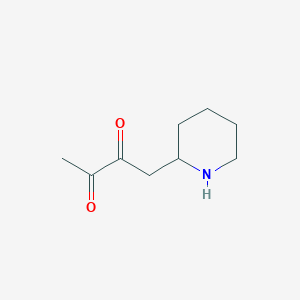
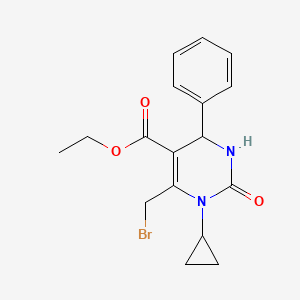
![3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)
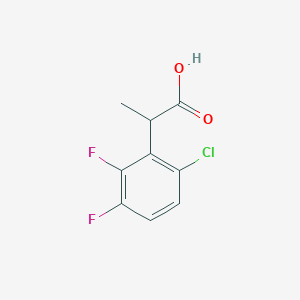
![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
